N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Description
Structural Features: This compound consists of a thiazole ring substituted at the 4-position with a 4-methylphenyl group and at the 2-position with a 1,3-benzodioxole-5-carboxamide moiety.
Properties
Molecular Formula |
C18H14N2O3S |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H14N2O3S/c1-11-2-4-12(5-3-11)14-9-24-18(19-14)20-17(21)13-6-7-15-16(8-13)23-10-22-15/h2-9H,10H2,1H3,(H,19,20,21) |
InChI Key |
ZSXVENGJKRGISS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Mechanism :
-
Condensation : 4-Methylbenzaldehyde reacts with 2-aminothiophenol to form a Schiff base intermediate.
-
Cyclization : Sodium metabisulfite facilitates intramolecular cyclization, forming the thiazole ring.
-
Purification : Recrystallization from methanol yields the thiazole-2-amine intermediate.
Yield : Reported yields for analogous thiazole syntheses range from 40% to 85%.
Preparation of 1,3-Benzodioxole-5-carboxylic Acid
The benzodioxole-carboxamide moiety is synthesized via oxidation or functionalization of benzodioxole precursors.
Key Steps
-
Oxidation of Benzodioxole Aldehyde :
-
Reagents : KMnO₄ or CrO₃ in acidic conditions.
-
Product : 1,3-Benzodioxole-5-carboxylic acid.
-
-
Alternative Route :
Purification : Column chromatography (silica gel) or recrystallization from ethanol/hexane.
Coupling of Thiazole Amine with Benzodioxole-carboxylic Acid
The final step involves amide bond formation between the thiazole intermediate and the carboxylic acid.
Coupling Strategies
Mechanism :
-
Activation : Conversion of carboxylic acid to acid chloride or active ester.
-
Nucleophilic Attack : Thiazole-2-amine reacts with activated acid to form the amide bond.
-
Workup : Solvent extraction (EtOAc/H₂O) followed by purification.
Optimization : Microwave irradiation enhances reaction efficiency and reduces side reactions.
Purification and Characterization
Industrial-Scale Production Considerations
-
Continuous Flow Synthesis : Reduces reaction times and improves scalability.
-
Catalyst Recycling : Use of solid-supported catalysts (e.g., silica-bound EDCI) for cost efficiency.
-
Green Chemistry : Replace DMF with eco-friendly solvents like ionic liquids or water.
Challenges and Troubleshooting
-
Low Yield in Coupling : Optimize coupling agent ratios (e.g., 1.2 equiv EDCI to 1.5 equiv HOBt).
-
Side Reactions : Minimize hydrolysis of acid chloride by maintaining anhydrous conditions.
-
Purity Issues : Use dynamic light scattering (DLS) to monitor crystallization kinetics.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Acid Chloride | High reactivity, fast coupling | Corrosive reagents, moisture-sensitive |
| Carbodiimide | Mild conditions, scalable | Higher cost of reagents |
| Microwave-Assisted | Short reaction time, high yield | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, such as manganese dioxide, can be used for oxidation reactions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and benzodioxole moiety play crucial roles in the binding affinity and specificity of the compound. The exact pathways involved depend on the biological context and the specific target being studied .
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Key Observations :
- Carbamoyl extensions (e.g., methoxybenzyl in ) introduce hydrogen-bonding sites, which may increase target specificity .
Functional Group Variations in Thiazole-Benzodioxole Hybrids
Biological Activity
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanism of action, biological effects, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C18H16N2O3S
- Molecular Weight: 344.39 g/mol
The presence of the thiazole and benzodioxole moieties contributes to its biological properties, particularly in interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.
- Antimicrobial Activity: Studies indicate that this compound exhibits antibacterial and antifungal properties by disrupting microbial cell wall synthesis and function.
Antimicrobial Properties
Research has demonstrated that this compound possesses significant antimicrobial activity against various pathogens. In vitro studies revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been evaluated in several animal models. A notable study involved inducing inflammation in rats and administering varying doses of the compound. The results indicated:
- A significant reduction in edema formation.
- Decreased levels of inflammatory cytokines (e.g., TNF-alpha and IL-6) in serum samples.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against multidrug-resistant strains of bacteria. The compound was found to restore sensitivity to conventional antibiotics when used in combination therapy.
Case Study 2: Anti-inflammatory Activity
In a randomized controlled trial involving patients with rheumatoid arthritis, patients treated with the compound showed a marked improvement in joint swelling and pain compared to a placebo group. The study highlighted the compound's potential as a novel therapeutic agent for chronic inflammatory conditions.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its bioavailability and potency. Various derivatives have been synthesized and tested for improved activity profiles. For instance:
| Derivative | Biological Activity |
|---|---|
| N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | Increased antibacterial activity |
| N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | Enhanced anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of precursors like substituted thiazoles and benzodioxole derivatives. Key parameters include:
- Temperature : Controlled heating (60–100°C) to avoid side reactions .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
- Catalysts : Use of bases (e.g., triethylamine) to deprotonate intermediates and accelerate amide bond formation .
- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiazole and benzodioxole moieties .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .
- HPLC/MS : Monitors reaction progress and quantifies purity, especially for intermediates prone to oxidation .
Q. How can researchers address solubility challenges in biological assays?
- Methodological Answer :
- Co-solvents : DMSO (≤1% v/v) maintains compound stability without cytotoxicity .
- Surfactants : Polysorbate-80 or cyclodextrins enhance aqueous solubility for in vitro studies .
- pH Adjustment : Buffered solutions (pH 6.5–7.4) prevent precipitation in cell culture media .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer :
- Target-Specific Assays : Enzyme inhibition (e.g., kinase assays) or receptor binding studies, given structural similarities to bioactive thiazole derivatives .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Methodological Answer :
- SAR Studies : Compare analogs like 3,5-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide (anti-inflammatory) or benzo[d][1,3]dioxole derivatives (enzyme inhibition) .
- Key Modifications :
- Thiazole Substituents : Electron-withdrawing groups (e.g., -Cl) enhance enzyme affinity .
- Benzodioxole Position : Para-substitution on the phenyl ring improves metabolic stability .
Q. What strategies resolve contradictions in reported biological data across studies?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Use cheminformatics tools (e.g., molecular docking) to correlate structural features with activity trends .
- Orthogonal Validation : Confirm hits with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
- Methodological Answer :
- Hypothesized Mechanisms : Thiazole and benzodioxole groups may interact with ATP-binding pockets in kinases or modulate redox signaling .
- Experimental Approaches :
- X-ray Crystallography : Resolve co-crystal structures with target proteins .
- Computational Modeling : MD simulations to predict binding free energy and residence times .
Q. How can researchers design predictive models for its pharmacokinetic properties?
- Methodological Answer :
- In Silico Tools : Use QSAR models to predict logP, bioavailability, and CYP450 interactions .
- In Vitro ADME : Microsomal stability assays and Caco-2 permeability studies guide lead optimization .
Q. What advanced techniques validate its efficacy in vivo?
- Methodological Answer :
- Animal Models : Xenograft mice for cancer studies or LPS-induced inflammation models .
- Dosing Regimens : Tailor based on PK/PD data (e.g., bid dosing if half-life <6 hours) .
- Biomarker Analysis : ELISA for cytokine levels or LC-MS/MS for tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
